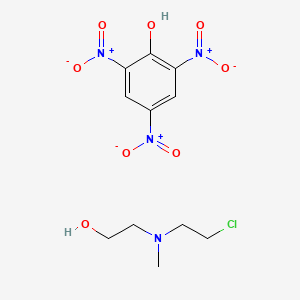
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate typically involves the reaction of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine with picric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and distillation may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Nitrate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Sulfate
- N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Phosphate
Uniqueness
N-(2-Chloroethyl)-N-(2-hydroxyethyl) Methylamine Picrate is unique due to its picrate moiety, which imparts specific chemical and physical properties. The presence of the picrate group may enhance the compound’s reactivity and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
878762-81-3 |
|---|---|
Molekularformel |
C11H15ClN4O8 |
Molekulargewicht |
366.71 g/mol |
IUPAC-Name |
2-[2-chloroethyl(methyl)amino]ethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12ClNO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7(3-2-6)4-5-8/h1-2,10H;8H,2-5H2,1H3 |
InChI-Schlüssel |
KCWPBQFTEGOGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


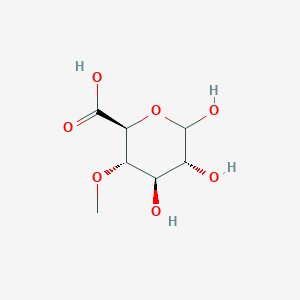
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
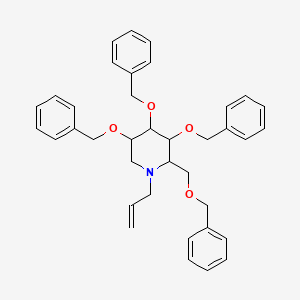


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
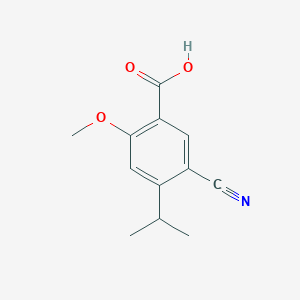

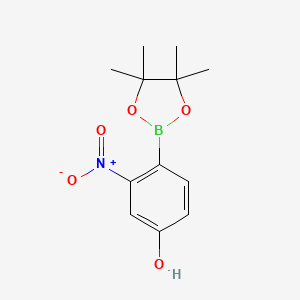
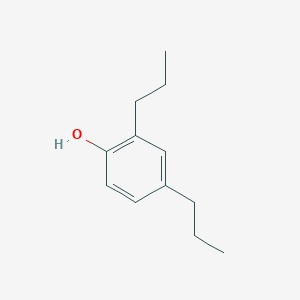
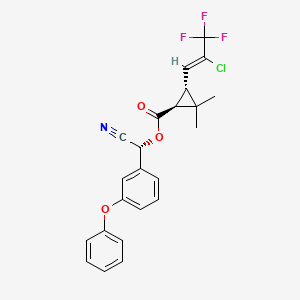
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)


